3,3-Diamino-1-phenylprop-2-en-1-one
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Overview
Description
3,3-Diamino-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C9H10N2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two amino groups and a phenyl group attached to a prop-2-en-1-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diamino-1-phenylprop-2-en-1-one typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonia. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Basic catalysts such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3-Diamino-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3,3-Diamino-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,3-Diamino-1-phenylprop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The molecular pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenylprop-2-yn-1-one
- 3-(Diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one
- 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
Uniqueness
3,3-Diamino-1-phenylprop-2-en-1-one is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(Z)-3-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6,12H,(H3,10,11)/b8-6- |
InChI Key |
RSKWXZZLDBCNHS-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=N)N)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=N)N)O |
Origin of Product |
United States |
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